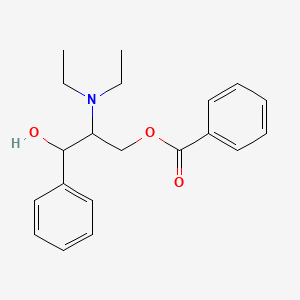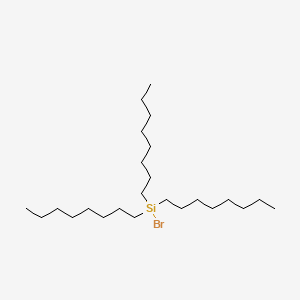
Silane, bromotrioctyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromotrioctylsilane is an organosilicon compound with the molecular formula C24H51BrSi . It is characterized by the presence of a bromine atom bonded to a silicon atom, which is further bonded to three octyl groups. This compound is used in various chemical processes due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromotrioctylsilane can be synthesized through the reaction of trioctylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination of the silicon atom. The general reaction is as follows: [ \text{Trioctylsilane} + \text{Bromine} \rightarrow \text{Bromotrioctylsilane} ]
Industrial Production Methods: In industrial settings, the production of bromotrioctylsilane involves large-scale bromination processes. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Bromotrioctylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced to trioctylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Bromotrioctylsilane can be oxidized to form silanols or siloxanes in the presence of oxidizing agents.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Major Products:
Substitution: Silanol or siloxane derivatives.
Reduction: Trioctylsilane.
Oxidation: Silanols or siloxanes.
Aplicaciones Científicas De Investigación
Bromotrioctylsilane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of bromotrioctylsilane involves the reactivity of the bromine-silicon bond. The bromine atom can be readily substituted by nucleophiles, leading to the formation of various silicon-containing compounds. The silicon atom can also participate in hydrosilylation reactions, where it adds across unsaturated bonds, forming new carbon-silicon bonds.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophilic attack.
Hydrosilylation: The silicon atom participates in the addition to unsaturated bonds, facilitated by catalysts such as platinum or rhodium complexes.
Comparación Con Compuestos Similares
Bromotrioctylsilane can be compared with other similar compounds, such as:
Trioctylsilane: Lacks the bromine atom, making it less reactive in substitution reactions.
Bromotrimethylsilane: Contains smaller alkyl groups, leading to different reactivity and steric effects.
Bromotriethylsilane: Similar to bromotrioctylsilane but with shorter alkyl chains, affecting its solubility and reactivity.
Uniqueness: Bromotrioctylsilane is unique due to its long alkyl chains, which provide hydrophobic properties and influence its reactivity in various chemical processes. This makes it particularly useful in applications where both reactivity and hydrophobicity are desired.
Propiedades
Número CAS |
68900-90-3 |
|---|---|
Fórmula molecular |
C24H51BrSi |
Peso molecular |
447.7 g/mol |
Nombre IUPAC |
bromo(trioctyl)silane |
InChI |
InChI=1S/C24H51BrSi/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
Clave InChI |
GRMBPTONJVRIHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


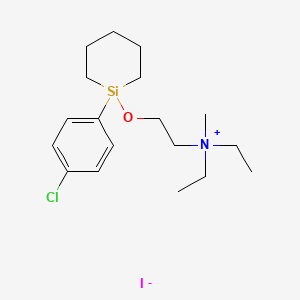
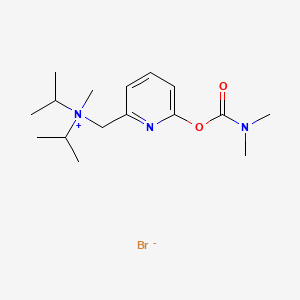
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
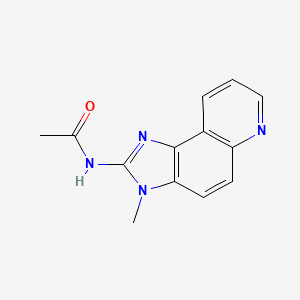
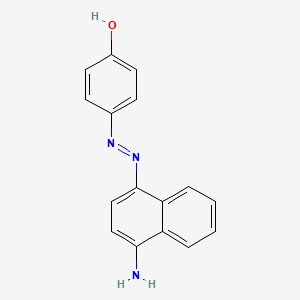
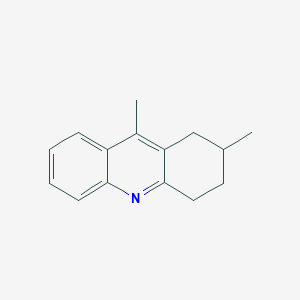
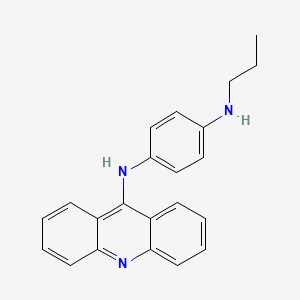
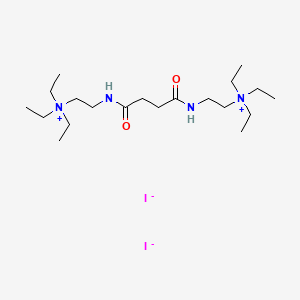
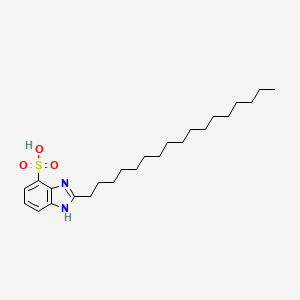
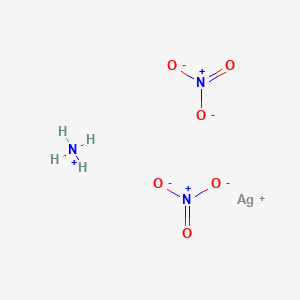
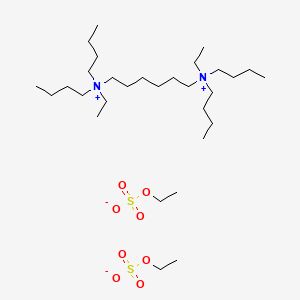
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
